N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Lipophilicity logP Physicochemical profiling

N-[2-(Trifluoromethyl)phenyl]prop-2-enamide (CAS 134257-20-8; molecular formula C₁₀H₈F₃NO; molecular weight 215.17 g/mol) is an N-aryl acrylamide derivative characterized by a trifluoromethyl (–CF₃) substituent at the ortho position of the phenyl ring and an acrylamide warhead (prop-2-enamide). This structural class positions it as a covalent warhead-bearing fragment or synthetic intermediate for medicinal chemistry, particularly in the development of targeted covalent inhibitors (TCIs).

Molecular Formula C10H8F3NO
Molecular Weight 215.17 g/mol
Cat. No. B12432541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(trifluoromethyl)phenyl]prop-2-enamide
Molecular FormulaC10H8F3NO
Molecular Weight215.17 g/mol
Structural Identifiers
SMILESC=CC(=O)NC1=CC=CC=C1C(F)(F)F
InChIInChI=1S/C10H8F3NO/c1-2-9(15)14-8-6-4-3-5-7(8)10(11,12)13/h2-6H,1H2,(H,14,15)
InChIKeyNHFXQZUVAMCIIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Trifluoromethyl)phenyl]prop-2-enamide (CAS 134257-20-8): Core Chemical Identity and Comparator Landscape for Scientific Procurement


N-[2-(Trifluoromethyl)phenyl]prop-2-enamide (CAS 134257-20-8; molecular formula C₁₀H₈F₃NO; molecular weight 215.17 g/mol) is an N-aryl acrylamide derivative characterized by a trifluoromethyl (–CF₃) substituent at the ortho position of the phenyl ring and an acrylamide warhead (prop-2-enamide) . This structural class positions it as a covalent warhead-bearing fragment or synthetic intermediate for medicinal chemistry, particularly in the development of targeted covalent inhibitors (TCIs) [1]. Key structural comparators include N-phenylacrylamide (CAS 2210-24-4; the simplest N-aryl acrylamide, devoid of ring substitution), N-[4-(trifluoromethyl)phenyl]acrylamide (para-CF₃ positional isomer), N-[2-chlorophenyl]acrylamide (ortho-halogen analog), and N-[2-methylphenyl]acrylamide (ortho-methyl analog) [2].

Why N-[2-(Trifluoromethyl)phenyl]prop-2-enamide Cannot Be Freely Substituted with Other N-Aryl Acrylamides in Covalent Probe or Inhibitor Development


The ortho-CF₃ substituent in N-[2-(trifluoromethyl)phenyl]prop-2-enamide produces three quantifiable changes relative to unsubstituted or para-substituted analogs that materially affect experimental outcomes: (i) enhanced lipophilicity (logP shift of approximately 0.8–1.2 units relative to N-phenylacrylamide), which alters compound partitioning, solubility, and nonspecific protein binding during biochemical assays [1]; (ii) increased acrylamide warhead electrophilicity via the electron-withdrawing effect of the ortho-CF₃ group (Hammett σₘ ≈ 0.43, σₚ ≈ 0.54), directly affecting covalent labeling kinetics and glutathione (GSH) reactivity half-life [2]; and (iii) steric shielding of the acrylamide carbonyl from non-specific nucleophilic attack, potentially improving target selectivity over off-target cysteine labeling [3]. Substituting this compound with an unsubstituted N-phenylacrylamide or a para-CF₃ positional isomer yields a functionally non-equivalent reagent with altered reactivity profile, physicochemical properties, and bioassay readout, compromising experimental reproducibility and structure–activity relationship (SAR) interpretation.

N-[2-(Trifluoromethyl)phenyl]prop-2-enamide: Quantitative Differentiation Evidence Against Key Comparators


Lipophilicity Differentiation: Ortho-CF₃ Confers Measurably Higher logP Than Unsubstituted and Para-CF₃ N-Aryl Acrylamide Analogs

The ortho-CF₃ substituent on N-[2-(trifluoromethyl)phenyl]prop-2-enamide increases lipophilicity relative to both the unsubstituted parent and the para-CF₃ positional isomer. N-Phenylacrylamide has an experimentally determined logP of 1.88 (HPLC-derived, pH 7) . The introduction of a –CF₃ group at the ortho position is estimated to elevate logP by approximately 0.8–1.2 log units, based on the well-established π-value of ~0.88 for aromatic –CF₃ substitution and supported by structure–lipophilicity relationship studies on analogous ortho- vs. para-substituted N-aryl cinnamanilides, where ortho-CF₃ derivatives consistently displayed higher experimentally measured log k values (RP-HPLC) than their para-substituted counterparts [1]. This ortho-specific lipophilicity enhancement arises from intramolecular hydrogen bonding between the amide N–H and the ortho-CF₃ fluorine atoms, which partially masks the polar amide group and reduces aqueous solubility [1].

Lipophilicity logP Physicochemical profiling N-aryl acrylamide

Transglutaminase 2 (TGM2) Inhibitory Potency: The CF₃ Substituent Drives >11-Fold Improvement Over the Unsubstituted Parent Acrylamide

In a head-to-head comparable biochemical assay format, N-[4-(trifluoromethyl)phenyl]acrylamide inhibits human recombinant transglutaminase 2 (TGM2/TG2) with an IC₅₀ of 3.8 µM [1]. The unsubstituted parent compound, N-phenylacrylamide, inhibits the same enzyme with an IC₅₀ of 43 µM under identical assay conditions (fluorescent transamidation assay; 25 mM HEPES, pH 7.4, 250 mM NaCl, 2 mM MgCl₂, 10 mM CaCl₂, 0.2 mM DTT, 0.05% (v/v) Pluronic F-127, 37 °C) [2]. This represents an approximately 11.3-fold potency enhancement conferred by the –CF₃ substituent. No published quantitative IC₅₀ data are available specifically for the ortho-CF₃ positional isomer N-[2-(trifluoromethyl)phenyl]prop-2-enamide against TGM2; however, the electron-withdrawing effect of an ortho-CF₃ is expected to be at least as strong as para-CF₃ in enhancing acrylamide warhead electrophilicity (Hammett σₘ = 0.43; σₚ = 0.54), suggesting comparable or potentially greater potency enhancement relative to the unsubstituted parent [3].

Transglutaminase 2 TGM2 TG2 Covalent inhibitor IC50

Acrylamide Warhead Reactivity Modulation: Ortho-CF₃ Electron-Withdrawing Effect Tunes Covalent Labeling Kinetics Relative to Electron-Neutral or Electron-Donating N-Aryl Substituents

The reactivity of acrylamide warheads is directly modulated by the electronic character of substituents on the N-aryl ring. The trifluoromethyl group is recognized as one of the most potent electron-withdrawing substituents in medicinal chemistry, with Hammett substituent constants of σₘ = 0.43 and σₚ = 0.54 [1]. In the context of covalent fragment libraries, it has been explicitly demonstrated that electron-withdrawing trifluoromethyl groups on an aromatic core make acrylamide warheads more reactive, shifting glutathione (GSH) reactivity half-lives downward and increasing the rate of covalent bond formation with target cysteine residues [2]. A comparable ortho-chloro analog (σₘ for Cl = 0.37) is expected to produce a weaker enhancement of warhead electrophilicity, while an ortho-methyl analog (σₘ for CH₃ = −0.07) would produce negligible or slightly attenuated reactivity. Compound 13f, an acrylamide-based BCR-ABL kinase inhibitor bearing a trifluoromethyl substituent, achieved an IC₅₀ of 20.6 nM—approximately 10.5-fold more potent than imatinib—underscoring the translational impact of CF₃-mediated warhead activation on target engagement [3].

Covalent warhead Electrophilicity GSH reactivity Kinase inhibitor Cysteine labeling

Metabolic Stability Advantage: Ortho-CF₃ Anilides Exhibit Demonstrated Resistance to Phase I Oxidative Metabolism Compared to Non-Fluorinated and Mono-Halogenated Analogs

The ortho-trifluoromethyl group on the aniline-derived portion of the molecule confers protection against cytochrome P450-mediated aromatic hydroxylation, a major clearance pathway for unsubstituted N-aryl compounds. The –CF₃ group is metabolically inert and creates both electronic deactivation and steric shielding of the adjacent ortho and para positions on the phenyl ring. In pharmacokinetic studies of structurally related N-aryl amides, the para-CF₃-substituted congener demonstrated substantially prolonged plasma half-life and altered excretion profiles in rats compared to non-fluorinated analogs [1]. Furthermore, the drug floctafenine, whose synthesis begins from ortho-trifluoromethyl aniline (the identical aniline precursor used to prepare N-[2-(trifluoromethyl)phenyl]prop-2-enamide), was developed partly because the ortho-CF₃ group imparts metabolic stability to the quinoline scaffold [2]. In contrast, ortho-chloro and ortho-methyl N-aryl acrylamides remain susceptible to oxidative metabolism (arene oxide formation for Cl; benzylic hydroxylation for CH₃), potentially limiting their utility in cellular assays exceeding 24 hours or in vivo pharmacokinetic studies.

Metabolic stability CYP450 Oxidative metabolism Fluorinated anilide Pharmacokinetics

Structural Preorganization: Ortho-CF₃ Restricts Conformational Freedom of the N-Aryl Ring Relative to Para-Substituted and Unsubstituted Analogs

The ortho-CF₃ substituent imposes conformational constraints on N-[2-(trifluoromethyl)phenyl]prop-2-enamide that are absent in N-phenylacrylamide and the para-CF₃ isomer. Specifically, the ortho-CF₃ group engages in intramolecular C–F···H–N hydrogen bonding with the amide N–H proton, restricting rotation around the N–aryl bond and biasing the conformational ensemble toward a more planar (or specifically twisted) geometry [1]. This conformational preorganization has two experimentally exploitable consequences: (i) the fluorine atoms serve as a built-in ¹⁹F NMR probe, enabling direct monitoring of compound integrity, conformational state, and protein binding without requiring additional labeling [2]; and (ii) the restricted conformational freedom reduces the entropic penalty upon target binding (if the bioactive conformation matches the preorganized solution conformation), potentially enhancing binding affinity relative to more flexible analogs. The para-CF₃ isomer lacks this intramolecular H-bonding capability, while ortho-Cl and ortho-CH₃ analogs form weaker or negligible intramolecular interactions.

Conformational restriction Intramolecular H-bonding N-aryl amide geometry 19F NMR probe

Optimal Research and Industrial Application Scenarios for N-[2-(Trifluoromethyl)phenyl]prop-2-enamide Based on Differential Evidence


Covalent Fragment Library Construction for Kinase and Non-Kinase Cysteine Targeting

N-[2-(Trifluoromethyl)phenyl]prop-2-enamide is well-suited as a covalent fragment core in libraries designed for screening cysteine-containing targets (kinases, deubiquitinases, or viral proteases). The ortho-CF₃ group provides tunably enhanced acrylamide warhead electrophilicity (Hammett σₘ ≈ 0.43) relative to unsubstituted or electron-donating N-aryl analogs, positioning it in the mid-range reactivity zone (GSH t₁/₂ compatible with selective cysteine targeting rather than promiscuous labeling) [1]. The fluorine atoms further enable ¹⁹F NMR-based hit detection and binding-mode analysis in protein-observed or ligand-observed NMR experiments, reducing the need for orthogonal labeling strategies [1]. The BCR-ABL inhibitor study showing that a CF₃-bearing acrylamide analog (compound 13f) achieved 10.5-fold greater kinase inhibition than imatinib (IC₅₀ 20.6 nM vs. ~216 nM) [2] supports the translational trajectory from CF₃-acrylamide fragment to potent covalent inhibitor.

Transglutaminase 2 (TGM2) Chemical Probe Development for Fibrosis and Neurodegeneration Research

For laboratories developing covalent TGM2 inhibitors for Huntington's disease, fibrotic disorders, or celiac disease models, N-[2-(trifluoromethyl)phenyl]prop-2-enamide serves as a potency-optimized starting scaffold. The para-CF₃ positional analog achieves a TGM2 IC₅₀ of 3.8 µM, representing an 11.3-fold improvement over unsubstituted N-phenylacrylamide (IC₅₀ = 43 µM) under identical assay conditions (fluorescent transamidation assay, pH 7.4, 37 °C) [3][4]. The ortho-CF₃ isomer is expected to exhibit at least comparable potency based on electronic similarity (σₘ ≈ 0.43), while offering superior metabolic stability for cellular assays exceeding 24 hours due to the CF₃-mediated blockade of aromatic hydroxylation [5]. The conformational preorganization from ortho-CF₃ intramolecular H-bonding may also improve binding entropy, potentially yielding slower off-rates and extended target residence time [6].

¹⁹F NMR-Based Biophysical Screening and Fragment-to-Lead Optimization Campaigns

The presence of three chemically equivalent fluorine atoms in the ortho-CF₃ group makes N-[2-(trifluoromethyl)phenyl]prop-2-enamide an intrinsically ¹⁹F NMR-active fragment suitable for both ligand-observed (e.g., CPMG, WaterLOGSY) and protein-observed (e.g., ¹⁹F-labeled protein) NMR screening formats. This capability is absent in N-phenylacrylamide, N-[2-chlorophenyl]acrylamide, and N-[2-methylphenyl]acrylamide, which lack fluorine handles. While the para-CF₃ isomer also provides ¹⁹F NMR activity, it lacks the conformational restriction and the intramolecular C–F···H–N hydrogen bonding characteristic of the ortho isomer, which can simplify interpretation of protein-induced chemical shift perturbations [1][6]. The UV absorbance enhancement from the CF₃ group additionally facilitates fragment detection and purity assessment by HPLC during library quality control [1].

Synthetic Intermediate for Ortho-CF₃-Containing Bioactive Molecule Construction

The compound serves as a direct precursor or building block for constructing more complex bioactive molecules bearing the ortho-trifluoromethylanilide motif—a privileged substructure in medicinal chemistry. The precedent of floctafenine, an approved analgesic synthesized from ortho-trifluoromethyl aniline, validates the translational relevance of this structural motif [5]. For medicinal chemistry groups synthesizing focused libraries of N-aryl acrylamide-based inhibitors, procurement of pre-formed N-[2-(trifluoromethyl)phenyl]prop-2-enamide eliminates the need for separate synthesis and purification of the ortho-CF₃ aniline–acrylamide conjugate, providing a quality-controlled (typically ≥95% purity) building block with well-defined physicochemical properties (MW 215.17, logP ~2.7–3.1) that can be directly elaborated through the acrylamide double bond or further N-functionalization .

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